Propargyl-PEG4-NHS ester
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Overview
Description
Propargyl-PEG4-NHS ester is a chemical compound widely used in bioconjugation and click chemistry. It is a non-cleavable 4-unit polyethylene glycol (PEG) linker that contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This compound is particularly useful in the synthesis of antibody-drug conjugates (ADC) and other bioconjugates .
Mechanism of Action
Target of Action
The primary target of Propargyl-PEG4-NHS ester is primary amines (NH2) present on various biomolecules such as peptides, antibodies, and amine-coated surfaces . The NHS ester group in the compound readily reacts with these primary amines to form a stable, irreversible amide bond .
Mode of Action
This compound is a click chemistry reagent . It contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage .
Biochemical Pathways
The compound is used in the synthesis of antibody-drug conjugates (ADCs) . The formation of the stable triazole linkage between the antibody and the drug molecule via the click chemistry reaction is a crucial step in this process .
Pharmacokinetics
The presence of the 4-unit PEG linker in this compound enhances its water solubility and biocompatibility . This property allows the compound to remain stable and maintain its biological activity within the body .
Result of Action
The result of the action of this compound is the formation of a stable, irreversible amide bond with primary amines and a triazole linkage with azide-containing molecules . This enables the conjugation of various agents to antibodies, thereby enhancing the specificity and efficacy of drug delivery .
Action Environment
The reaction of the NHS ester group with primary amines occurs very readily at a pH of 7-9 . Therefore, the action of this compound is influenced by the pH of the environment. Furthermore, the compound’s stability and reactivity may also be affected by other environmental factors such as temperature and the presence of copper catalysts for the click chemistry reaction .
Biochemical Analysis
Biochemical Properties
Propargyl-PEG4-NHS ester plays a significant role in biochemical reactions. It reacts with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of ADCs.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its Alkyne group, which can undergo CuAAc with molecules containing Azide groups . This reaction forms a stable triazole ring, enabling the attachment of various drugs to antibodies. The resulting ADC can then interact with target cells, potentially leading to changes in gene expression, enzyme activity, and other molecular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-NHS ester typically involves the reaction of propargyl alcohol with PEG4 and N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds . Additionally, the alkyne group can participate in click chemistry reactions, specifically CuAAC, to form triazoles .
Common Reagents and Conditions
Nucleophilic Substitution: Primary amines (e.g., lysine residues in proteins) in a pH range of 7-9.
Click Chemistry: Azide-containing molecules in the presence of copper(I) catalysts.
Major Products Formed
Amide Bonds: Formed from the reaction with primary amines.
Triazoles: Formed from the CuAAC reaction with azides.
Scientific Research Applications
Propargyl-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and peptides.
Medicine: Integral in the development of antibody-drug conjugates (ADC) for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and functionalized surfaces.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-NHS ester: Contains an azide group instead of an alkyne group, used in similar bioconjugation applications.
Mal-PEG4-NHS ester: Contains a maleimide group, which reacts with thiols instead of azides.
Fmoc-PEG4-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group, used for peptide synthesis.
Uniqueness
Propargyl-PEG4-NHS ester is unique due to its alkyne group, which allows for CuAAC reactions, making it highly versatile for click chemistry applications . This distinguishes it from other PEG-NHS esters that may not participate in such specific reactions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO8/c1-2-6-21-8-10-23-12-13-24-11-9-22-7-5-16(20)25-17-14(18)3-4-15(17)19/h1H,3-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIZGOGILWMGRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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